
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-(ethylthio)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-(ethylthio)phenyl)methanone is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a pyrrolidine ring, and a ketone group. The thiadiazole ring is a heterocyclic compound that contains both sulfur and nitrogen atoms . The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom . The ketone group is a functional group characterized by a carbon-oxygen double bond.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole and pyrrolidine rings, along with the ketone group. The thiadiazole ring would contribute to the compound’s aromaticity, while the pyrrolidine ring would add a degree of saturation .Scientific Research Applications
Synthesis and Characterization of Organotin(IV) Complexes
Organotin(IV) complexes derived from semicarbazone and thiosemicarbazones have been synthesized and characterized. These complexes show promising antimicrobial activities, indicating potential drug applications. Such studies highlight the significance of structurally complex organotin(IV) compounds in developing new antimicrobial agents (Singh, Singh, & Bhanuka, 2016).
Anticancer Evaluation of Nucleophile Reactions
Research on the synthesis of certain methanone derivatives and their reaction with nucleophiles for anticancer evaluation demonstrates the role of these compounds in developing potential anticancer agents. The study underscores the utility of specific methanone derivatives in medicinal chemistry, particularly in cancer research (Gouhar & Raafat, 2015).
Antimicrobial Activities of Thiazoles
The synthesis of thiazoles and their fused derivatives has been explored for antimicrobial activities. These compounds were tested against various bacterial and fungal strains, revealing their potential as antimicrobial agents. Such research indicates the importance of thiazole derivatives in the search for new antimicrobial substances (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Synthesis and Optical Properties of Imidazo[1,5-a]pyridine Derivatives
A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, characterized by their spectroscopic and crystallographic techniques, highlights their remarkable Stokes' shift and quantum yields. This research demonstrates the application of these compounds in creating luminescent materials, which could be useful in various optical and material science applications (Volpi et al., 2017).
Dual Orexin Receptor Antagonist for Sleep Disorders
Research on Almorexant, a dual orexin receptor antagonist, showcases its pharmacology and kinetics, offering insights into its mechanism of action and potential therapeutic applications in treating sleep disorders. Such studies contribute to understanding how specific receptor antagonists can be used to modulate physiological processes (Malherbe et al., 2009).
properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-2-21-13-6-4-3-5-12(13)15(19)18-8-7-11(10-18)20-14-9-16-22-17-14/h3-6,9,11H,2,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJNXRCEYRPYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

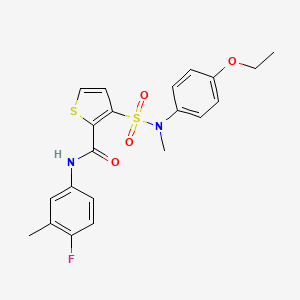
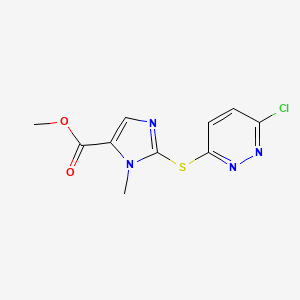
![2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde](/img/structure/B2953807.png)
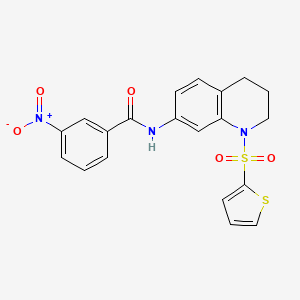
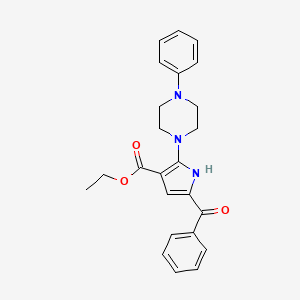
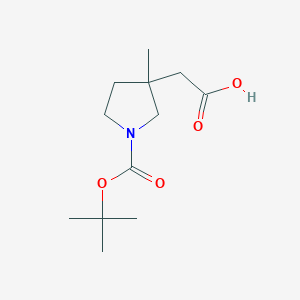



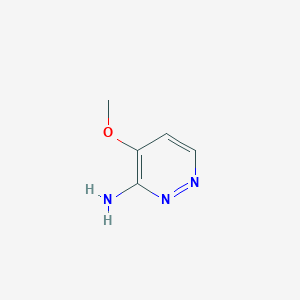
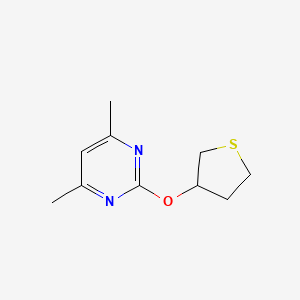
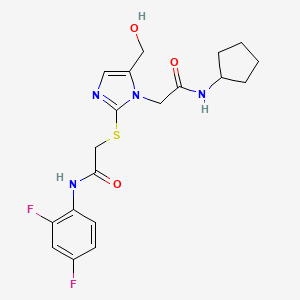
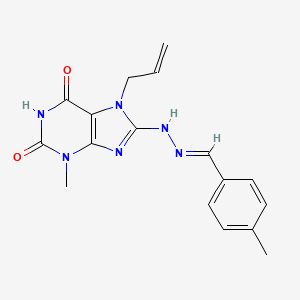
![3-(benzenesulfonyl)-N-({[2,3'-bifuran]-5-yl}methyl)propanamide](/img/structure/B2953827.png)